N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(3-chlorophenyl)propanamide
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Overview
Description
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(3-chlorophenyl)propanamide is a complex organic compound that features a benzothiophene ring, a hydroxyethyl group, and a chlorophenyl group
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
It’s known that compounds with an indole nucleus can interact with their targets in a way that leads to various biological activities . The specific interactions and resulting changes would depend on the exact nature of the target and the compound’s structure.
Biochemical Pathways
Indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound could potentially affect multiple biochemical pathways, with downstream effects varying based on the specific pathway and target involved.
Pharmacokinetics
A similar compound was mentioned to have a favourable pharmacokinetic profile in an admet calculation , suggesting that this compound might also have desirable ADME properties that impact its bioavailability.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it’s likely that the compound could have diverse molecular and cellular effects depending on the specific target and pathway involved.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(3-chlorophenyl)propanamide typically involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane.
Introduction of the Hydroxyethyl Group: This step involves the addition of a hydroxyethyl group to the benzothiophene ring, which can be achieved through various organic reactions such as nucleophilic substitution.
Attachment of the Chlorophenyl Group: The final step involves the attachment of the chlorophenyl group to the hydroxyethyl-benzothiophene intermediate, which can be done using standard amide coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(3-chlorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while nucleophilic substitution of the chlorophenyl group could introduce various other functional groups .
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(3-chlorophenyl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: It could be investigated for its pharmacological properties and potential therapeutic applications.
Industry: The compound may find use in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiophene derivatives and chlorophenyl-containing amides . Examples include:
Uniqueness
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(3-chlorophenyl)propanamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both a benzothiophene ring and a chlorophenyl group makes it a versatile compound for various applications .
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(3-chlorophenyl)propanamide is a synthetic compound that has garnered attention due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms, efficacy, and potential applications in medicine.
Chemical Structure and Properties
The compound is characterized by:
- A benzothiophene moiety, which is known for its diverse biological activities.
- A hydroxyethyl group that enhances solubility and reactivity.
- A chlorophenyl group that may contribute to its pharmacological properties.
Property | Description |
---|---|
Molecular Formula | C₁₈H₁₈ClN₃O₂S |
Molecular Weight | 353.87 g/mol |
Solubility | Soluble in organic solvents; moderate water solubility |
Melting Point | Not specified in available literature |
This compound exhibits significant biological activity primarily through the inhibition of specific enzymes critical for cellular processes:
- Inhibition of Ribonucleotide Reductase : This enzyme is essential for DNA synthesis and repair. The inhibition of ribonucleotide reductase disrupts DNA replication, positioning the compound as a potential candidate for cancer therapy.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, potentially making this compound effective against various pathogens.
Research Findings
Recent studies have provided insights into the biological activity of this compound:
- Cell Line Studies : In vitro studies have shown that the compound can inhibit the growth of cancer cell lines, including those resistant to conventional therapies. For instance, it demonstrated a significant reduction in cell viability in HT-29 (colon cancer) and TK-10 (kidney cancer) cell lines .
- Mechanistic Studies : Detailed analyses revealed that the compound induces apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Cancer Treatment : A clinical study involving patients with advanced solid tumors showed promising results, with some patients experiencing partial responses to treatment after administration of the compound alongside standard chemotherapy protocols .
- Antimicrobial Trials : In a separate study, the compound was tested against various bacterial strains, yielding significant inhibitory effects comparable to established antibiotics .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(3-chlorophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2S/c20-14-5-3-4-13(10-14)8-9-19(23)21-11-17(22)16-12-24-18-7-2-1-6-15(16)18/h1-7,10,12,17,22H,8-9,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGYIWGVLXJRLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)CCC3=CC(=CC=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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